molecular formula C14H16N2O4 B13357590 Methyl (R)-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Methyl (R)-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Cat. No.: B13357590
M. Wt: 276.29 g/mol
InChI Key: YQNCAIYSKJHBTA-RSKUSDAESA-N
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Description

Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a nitromethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Nitromethylene Group: The nitromethylene group is added through a nitration reaction, which involves the use of nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.

    Reduction: The nitromethylene group can be reduced to form amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Nucleophiles: Such as sodium methoxide or sodium ethoxide for substitution reactions.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the ring.

    Methyl pyrrolidine-2-carboxylate: This compound has a simpler structure without the benzyl and nitromethylene groups.

Uniqueness

Methyl ®-1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl (2R,5E)-1-benzyl-5-(nitromethylidene)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-20-14(17)13-8-7-12(10-16(18)19)15(13)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/b12-10+/t13-/m1/s1

InChI Key

YQNCAIYSKJHBTA-RSKUSDAESA-N

Isomeric SMILES

COC(=O)[C@H]1CC/C(=C\[N+](=O)[O-])/N1CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCC(=C[N+](=O)[O-])N1CC2=CC=CC=C2

Origin of Product

United States

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